molecular formula C12H9ClO2S B2810225 Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate CAS No. 22099-15-6

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B2810225
CAS No.: 22099-15-6
M. Wt: 252.71
InChI Key: WRNYEINWQFJNJY-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate is a thiophene-based organic compound featuring a 4-chlorophenyl substituent at the 3-position of the thiophene ring and a methyl ester group at the 2-position. This compound is part of a broader class of thiophene derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. These analogs share structural similarities but differ in functional groups, influencing their reactivity and applications .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c1-15-12(14)11-10(6-7-16-11)8-2-4-9(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNYEINWQFJNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate typically involves the reaction of 3-(4-chlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

3-(4-chlorophenyl)thiophene-2-carboxylic acid+methanolH2SO4Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate+water\text{3-(4-chlorophenyl)thiophene-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(4-chlorophenyl)thiophene-2-carboxylic acid+methanolH2​SO4​​Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate with structurally related thiophene derivatives:

Compound Name Substituents (Position) Functional Groups CAS Number Molecular Formula Key Properties/Applications
This compound 4-Chlorophenyl (3), Methyl ester (2) Ester, Chloroaryl Not explicitly provided C12H9ClO2S Intermediate in organic synthesis; potential pharmacological applications (inferred)
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4-Chlorophenyl (5), Amino (3) Ester, Chloroaryl, Amino 91076-93-6 C12H10ClNO2S Melting point: 140–141°C; used in synthesizing heterocyclic compounds (e.g., pyrimidines)
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate 2-Chlorophenyl (4), Amino (3) Ester, Chloroaryl, Amino 925005-57-8 C12H10ClNO2S Structural isomer; positional differences alter electronic properties and reactivity
4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylate Chloro (4), Methyl (3) Ester, Benzothiophene backbone 1415968-73-8 C11H9ClO2S Benzo[b]thiophene derivative; applications in materials science

Physicochemical Properties

  • Solubility : Thiophene esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester group’s polarity. Methyl thiophene-2-carboxylate, for example, has a solubility of 8.81 g/L in water at 20°C .
  • Melting Points: Amino-substituted derivatives (e.g., Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) have higher melting points (~140°C) compared to non-amino analogs, likely due to hydrogen bonding .

Biological Activity

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate (MCTC) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MCTC is characterized by the presence of a thiophene ring, a carboxylate ester, and a chlorophenyl substituent. The molecular formula is C12_{12}H10_{10}ClO2_2S, with a molecular weight of approximately 253.72 g/mol. The structural features contribute significantly to its biological activities.

Overview

MCTC has been evaluated for its antiproliferative activity against various cancer cell lines. Studies indicate that it exhibits significant cytotoxic effects, which are primarily attributed to its ability to inhibit tubulin polymerization.

Case Studies and Research Findings

  • Inhibition of Tubulin Polymerization : MCTC has shown an IC50_{50} value of 1.2 μM in inhibiting tubulin polymerization, comparable to the reference compound Combretastatin A-4 (CA-4), which has an IC50_{50} of 1.1 μM. This suggests that MCTC can effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cytotoxicity Against Cancer Cell Lines : Table 1 summarizes the antiproliferative effects of MCTC against several cancer cell lines:
    Cell LineIC50_{50} (μM)
    HeLa0.14
    L12100.16
    FM3A/00.13
    CEM0.15
    These results indicate that MCTC exhibits potent cytostatic activity across multiple cancer types, with the highest efficacy observed against HeLa cells .

The biological activity of MCTC is mediated through several mechanisms:

  • Microtubule Disruption : By binding to the colchicine site on tubulin, MCTC prevents the assembly of microtubules, which is crucial for mitotic spindle formation during cell division .
  • Induction of Apoptosis : MCTC triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory potential of MCTC and related compounds:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to MCTC have demonstrated the ability to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This suggests a potential role for MCTC in managing inflammatory conditions .

Comparative Analysis with Related Compounds

To further understand the biological activity of MCTC, it is beneficial to compare it with structurally related compounds:

Compound NameActivity TypeIC50_{50} (μM)
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylateAntiproliferative0.12
Methyl 3-(4-chlorophenyl)sulfamoylthiophene-2-carboxylateAnti-inflammatory0.84

This table illustrates that while all compounds exhibit significant biological activity, their specific effects may vary based on structural modifications .

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